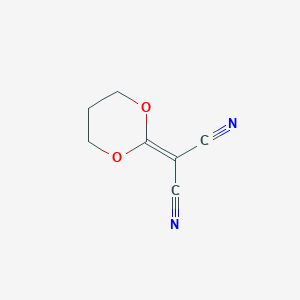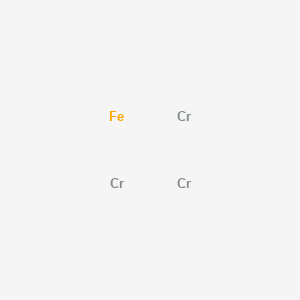
Chromium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium and iron are two essential transition metals that form a variety of compounds with significant industrial and scientific applications. Chromium is known for its hardness, high melting point, and resistance to corrosion, while iron is renowned for its abundance and crucial role in the production of steel. When combined, these elements form alloys and compounds that exhibit unique properties, making them indispensable in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium-iron compounds can be synthesized through several methods, including:
Electrothermal Method: This involves the reduction of chromite ore (FeO·Cr₂O₃) using carbon in an electric arc furnace.
Aluminothermic Reduction: This method involves the reduction of chromium oxide (Cr₂O₃) with aluminum powder.
Industrial Production Methods
The industrial production of chromium-iron compounds primarily involves the smelting of chromite ore in electric arc furnaces. The process includes:
Crushing and Grinding: The chromite ore is crushed and ground to increase the surface area for the reduction reaction.
Reduction: The ground ore is mixed with carbon and heated in an electric arc furnace to produce ferrochrome.
Análisis De Reacciones Químicas
Types of Reactions
Chromium-iron compounds undergo various chemical reactions, including:
Oxidation: Chromium can exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most common.
Reduction: Cr(VI) can be reduced to Cr(III) using reducing agents like sulfur dioxide or ferrous sulfate.
Substitution: Chromium-iron compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used to oxidize Cr(III) to Cr(VI).
Reducing Agents: Sulfur dioxide (SO₂) and ferrous sulfate (FeSO₄) are used to reduce Cr(VI) to Cr(III).
Major Products
Chromium Oxides: Cr₂O₃ and CrO₃ are common products of oxidation reactions.
Chromates and Dichromates: Compounds like potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇) are formed during oxidation.
Aplicaciones Científicas De Investigación
Chromium-iron compounds have diverse applications in scientific research, including:
Chemistry: Used as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology: Chromium is essential for glucose metabolism and is studied for its role in insulin signaling.
Medicine: Chromium supplements are used to manage diabetes and improve glucose tolerance.
Mecanismo De Acción
The mechanism of action of chromium-iron compounds involves several molecular targets and pathways:
Insulin Signaling: Chromium enhances insulin sensitivity by promoting glucose uptake in cells.
Mitochondrial Function: Chromium affects mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation.
Antioxidant Properties: Chromium exhibits antioxidant properties by reducing oxidative stress and protecting cells from damage.
Comparación Con Compuestos Similares
Chromium-iron compounds can be compared with other transition metal compounds, such as:
Chromium-Nickel Compounds: These compounds are also used in stainless steel production but offer different corrosion resistance and mechanical properties.
Iron-Cobalt Compounds: Known for their magnetic properties, these compounds are used in electronic and magnetic applications.
Similar Compounds
- Chromium-Nickel (Cr-Ni)
- Iron-Cobalt (Fe-Co)
- Chromium-Molybdenum (Cr-Mo)
- Iron-Manganese (Fe-Mn)
Chromium-iron compounds stand out due to their unique combination of hardness, corrosion resistance, and mechanical strength, making them highly valuable in various applications.
Propiedades
Número CAS |
12018-28-9 |
|---|---|
Fórmula molecular |
Cr3Fe |
Peso molecular |
211.83 g/mol |
Nombre IUPAC |
chromium;iron |
InChI |
InChI=1S/3Cr.Fe |
Clave InChI |
FBJBYAHMCSHQMV-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Cr].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



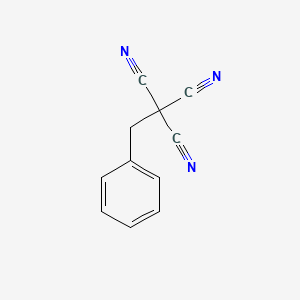
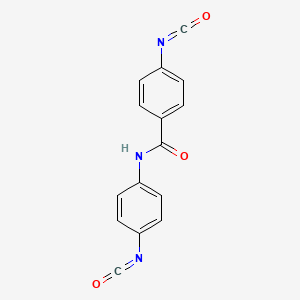
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)

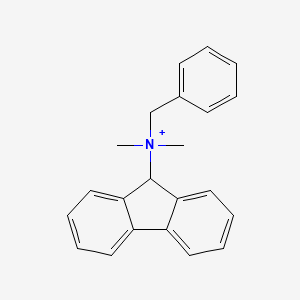
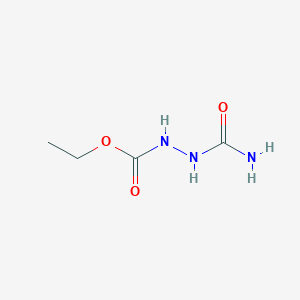
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
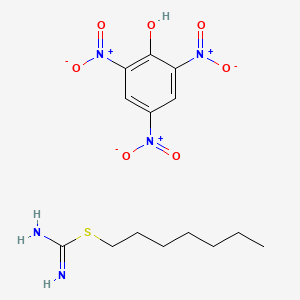
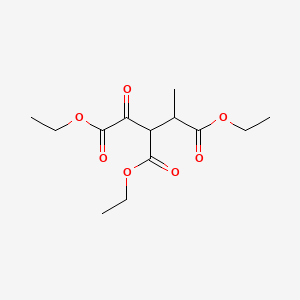
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
